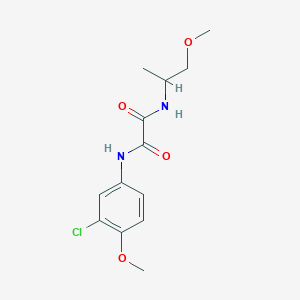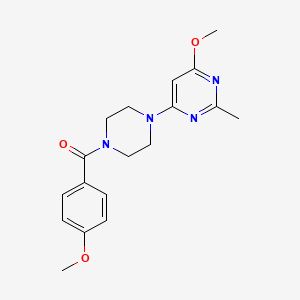
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, commonly known as MPA, is a purine-based compound that has been extensively studied for its potential therapeutic applications. MPA is a potent inhibitor of the enzyme cGAS, which plays a crucial role in the immune response to viral infections and cancer.
Scientific Research Applications
Crystal Structure and Geometry
The crystal structure and geometry of compounds related to 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione have been studied, revealing typical geometries of purine fused-ring systems. These structures exhibit planar rings and specific conformations influenced by intramolecular hydrogen bonds (Karczmarzyk et al., 1997), (Karczmarzyk et al., 1995).
Polymerization Studies
The compound has been used in the synthesis of novel urazole containing 3-hydroxynaphthalene group, which was further utilized in polymerization studies. These studies explored the synthesis of new soluble poly(urea-urethane)s with good yields and moderate inherent viscosities, indicating potential applications in material sciences (Mallakpour & Rafiee, 2007).
Supramolecular Chemistry
Research has been conducted on naphthalene-based compounds in the context of supramolecular chemistry. This includes the study of molecules forming chains, layers, and channels, indicating their potential in the design of novel molecular architectures (Białek et al., 2013).
Organic Light-Emitting Device Applications
1,8-naphthalimide derivatives, closely related to the compound , have been synthesized and studied for their potential in standard-red organic light-emitting device applications. These studies focus on the molecular structures and photophysical characteristics of these derivatives (Luo et al., 2015).
Chemosensors for Metal Ions
Compounds structurally similar to 1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione have been developed as chemosensors for transition metal ions. These studies reveal their ability to coordinate with metal ions and exhibit color changes upon complexation, suggesting their use in chemical sensing applications (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-25-21-20(22(29)26(2)23(25)30)28(19(24-21)15-27-10-12-31-13-11-27)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLRNBTKSECHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


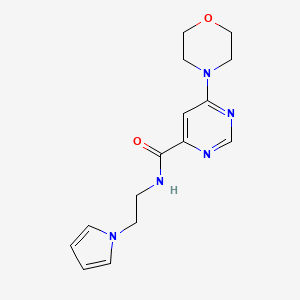
![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)

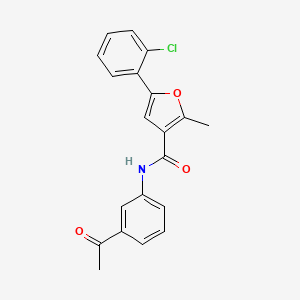


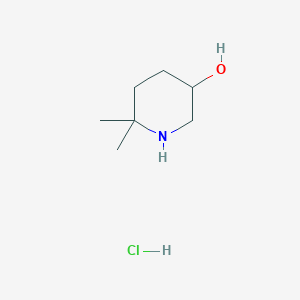
![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)
